10-Nitrolinoleate
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Overview
Description
10-Nitrolinoleate: is a nitrated derivative of linoleic acid, a polyunsaturated fatty acid. It is formed through the reaction of linoleic acid with nitric oxide and its derivatives. This compound is known for its role as a signaling molecule, particularly in the modulation of vascular and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Nitrolinoleate is synthesized through the nitration of linoleic acid. The process involves the reaction of linoleic acid with nitric oxide or nitric oxide-derived species under controlled conditions. The reaction typically requires the presence of a catalyst and specific solvents to facilitate the nitration process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting involves solvent extraction, silicic acid chromatography, and reverse-phase high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 10-Nitrolinoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to linoleic acid or other reduced forms.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Linoleic acid and other reduced forms.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
10-Nitrolinoleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study nitration reactions and the behavior of nitrated fatty acids.
Biology: It plays a role in cell signaling, particularly in the modulation of inflammatory responses and vascular function.
Medicine: Research has shown its potential in treating conditions such as diabetes, hypertension, and inflammatory diseases due to its anti-inflammatory and vasodilatory properties.
Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical studies
Mechanism of Action
10-Nitrolinoleate exerts its effects through several mechanisms:
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It binds to and activates PPARγ, leading to the induction of CD36 expression, adipocyte differentiation, and increased glucose uptake
Nitric Oxide Release: It can be metabolized to release nitric oxide, which in turn increases cyclic guanosine monophosphate (cGMP) production, leading to smooth muscle relaxation and inhibition of leukocyte adhesion
Anti-Inflammatory Effects: It inhibits the activation of inflammatory cells and reduces the production of pro-inflammatory cytokines
Comparison with Similar Compounds
- 9-Nitrolinoleate
- 12-Nitrolinoleate
- 13-Nitrolinoleate
Comparison: 10-Nitrolinoleate is unique due to its specific position of nitration on the linoleic acid molecule. This specific nitration position influences its biological activity and its ability to activate PPARγ more effectively compared to other nitrated linoleic acid derivatives .
Properties
Molecular Formula |
C18H30NO4- |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(9E,12Z)-10-nitrooctadeca-9,12-dienoate |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/p-1/b11-8-,17-15+ |
InChI Key |
LELVHAQTWXTCLY-XYWKCAQWSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C(=C\CCCCCCCC(=O)[O-])/[N+](=O)[O-] |
Canonical SMILES |
CCCCCC=CCC(=CCCCCCCCC(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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